![molecular formula C7H8N2O4S B2807537 2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid CAS No. 90151-22-7](/img/structure/B2807537.png)
2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of “2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid” is not explicitly mentioned in the available resources .Molecular Structure Analysis
The molecular structure of “2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid” is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on ChemicalBook .Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
One application of derivatives of 2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid is in the field of chemical synthesis. For example, Yu. O. Gubanova et al. (2020) explored the reactions of pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, leading to the formation of compounds with structural features established through X-ray diffraction analysis (Gubanova et al., 2020).
2. Exploration in Chemiluminescence
N. Watanabe et al. (2010) conducted research on the singlet oxygenation of specific dihydrothiophenes, leading to the formation of sulfanyl-substituted bicyclic dioxetanes. This work contributes to the understanding of base-induced decomposition of dioxetanes and their potential applications in chemiluminescence (Watanabe et al., 2010).
3. Interaction with Biological Molecules
Research by Fa-Yan Meng et al. (2012) focused on synthesizing novel p-hydroxycinnamic acid amides and investigating their interaction with bovine serum albumin (BSA). This research highlights the importance of understanding the interactions between synthetic compounds and biological molecules (Meng et al., 2012).
4. Pharmaceutical Research
In pharmaceutical research, compounds related to 2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid are investigated for their potential therapeutic applications. For instance, V. Jakubkienė et al. (2002) synthesized and evaluated a series of derivatives for their anti-inflammatory activity, finding some to be more active than traditional medications (Jakubkienė et al., 2002).
5. Catalysis and Reaction Studies
Further applications include studies in catalysis and specific reaction mechanisms. Research by O. Tarasova et al. (2019) on the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters highlights the exploration of new reaction pathways and potential catalysts (Tarasova et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(5-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-13-4-2-8-7(9-6(4)12)14-3-5(10)11/h2H,3H2,1H3,(H,10,11)(H,8,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRHWGQKBJMKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid |
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